3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one
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Overview
Description
3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one typically involves the reaction of 3-aminoquinoline with an appropriate isobenzofuran derivative. One common method involves the use of enaminones derived from 3-aminoquinoline . The reaction is usually carried out in a solvent mixture of ethanol and water, with potassium hydrogen sulfate as a catalyst, under ultrasound irradiation at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties and potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. In anti-parasitic applications, it is believed to interfere with the parasite’s mitochondrial function, leading to cell death . In anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure from which many derivatives, including 3-(Quinolin-6-ylamino)-3H-isobenzofuran-1-one, are synthesized.
Chloroquine: A well-known anti-malarial drug with a quinoline core structure.
Camptothecin: An anti-cancer agent with a quinoline-based structure.
Uniqueness
This compound is unique due to its isobenzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific activity profile in various applications .
Properties
CAS No. |
796879-05-5 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(quinolin-6-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H12N2O2/c20-17-14-6-2-1-5-13(14)16(21-17)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10,16,19H |
InChI Key |
GTEDHMHLVXBEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC4=C(C=C3)N=CC=C4 |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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